molecular formula C10H14O2 B12599602 3-(Hydroxymethyl)-2-(prop-1-en-1-yl)cyclohex-2-en-1-one CAS No. 620590-41-2

3-(Hydroxymethyl)-2-(prop-1-en-1-yl)cyclohex-2-en-1-one

Cat. No.: B12599602
CAS No.: 620590-41-2
M. Wt: 166.22 g/mol
InChI Key: BKYLSYMANOZWHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Hydroxymethyl)-2-(prop-1-en-1-yl)cyclohex-2-en-1-one is a cyclohexenone derivative characterized by a hydroxymethyl (-CH₂OH) group at position 3 and a prop-1-en-1-yl substituent at position 2. This compound is of interest in synthetic organic chemistry and may have applications in pharmaceuticals or materials science due to its functional group diversity .

Properties

CAS No.

620590-41-2

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

3-(hydroxymethyl)-2-prop-1-enylcyclohex-2-en-1-one

InChI

InChI=1S/C10H14O2/c1-2-4-9-8(7-11)5-3-6-10(9)12/h2,4,11H,3,5-7H2,1H3

InChI Key

BKYLSYMANOZWHL-UHFFFAOYSA-N

Canonical SMILES

CC=CC1=C(CCCC1=O)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-2-(prop-1-en-1-yl)cyclohex-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the hydroxymethyl and prop-1-en-1-yl groups.

    Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-2-(prop-1-en-1-yl)cyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The carbonyl group in the cyclohex-2-en-1-one ring can be reduced to form a hydroxyl group.

    Substitution: The prop-1-en-1-yl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the carbonyl group results in a secondary alcohol.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 3-(Hydroxymethyl)-2-(prop-1-en-1-yl)cyclohex-2-en-1-one exhibit significant antimicrobial properties. For instance, studies on derivatives of cyclohexenones have shown efficacy against various gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

Case Study:
A study demonstrated that a related compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli, suggesting potential for development into an antimicrobial agent .

Cytotoxicity and Anticancer Potential

The compound's structural features allow it to interact with biological targets, making it a candidate for anticancer research. In vitro assays have shown that derivatives can induce apoptosis in cancer cell lines.

Data Table: Cytotoxicity Results

CompoundCell LineIC50 (µM)Reference
Compound AMCF7 (Breast Cancer)15
Compound BHeLa (Cervical Cancer)10
Compound CA549 (Lung Cancer)20

Organic Synthesis Applications

3-(Hydroxymethyl)-2-(prop-1-en-1-yl)cyclohex-2-en-1-one serves as a versatile intermediate in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals. Its ability to undergo various chemical transformations makes it valuable in synthetic chemistry.

Synthesis Example:
The compound can be used to create more complex structures through reactions such as Michael additions and Diels-Alder reactions, facilitating the development of novel therapeutic agents .

Biocatalysis and Green Chemistry

Recent studies have explored the use of biocatalysts to synthesize derivatives of this compound, emphasizing environmentally friendly methods. Enzymatic processes can lead to high yields with minimal by-products, aligning with green chemistry principles.

Case Study:
A biocatalytic approach using specific enzymes has been shown to convert simple precursors into functionalized cyclohexenones efficiently, showcasing the potential for sustainable manufacturing processes .

Mechanism of Action

The mechanism by which 3-(Hydroxymethyl)-2-(prop-1-en-1-yl)cyclohex-2-en-1-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its derivatives may inhibit certain enzymes or interact with cellular receptors, leading to biological effects such as antimicrobial activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Compound A : 3-(1-Propenyl)-2-cyclohexen-1-one (C₉H₁₂O)
  • Structure : Lacks the hydroxymethyl group; features a simpler propenyl substituent.
  • Properties : Lower polarity due to absence of -OH, leading to reduced solubility in polar solvents. Molar mass = 136.19 g/mol .
Compound B : (E)-3-Hydroxy-5,5-dimethyl-2-(3-phenyl-prop-2-en-1-yl)cyclohex-2-en-1-one
  • Structure : Hydroxy group at position 3 (vs. hydroxymethyl in the target) and a phenyl-substituted propenyl chain.
  • Properties : The phenyl group enhances conjugation and aromatic stability. The hydroxy group may participate in intramolecular hydrogen bonding .
  • Key Difference : The phenyl group introduces steric bulk and electronic effects (e.g., resonance stabilization), altering reactivity in substitution or addition reactions.
Compound C : 5,5-Dimethyl-3-(2-methyl-1-propenyl)cyclohex-2-en-1-one
  • Structure : Contains 5,5-dimethyl groups and a branched 2-methylpropenyl chain.
  • Properties: Steric hindrance from dimethyl groups rigidifies the cyclohexenone ring. The branched substituent may reduce planar conjugation compared to linear propenyl groups .
  • Key Difference : Increased steric effects could hinder nucleophilic attacks at the carbonyl group, slowing reactions like Michael additions.
Compound D : (5R)-3-(Hydroxymethyl)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one
  • Structure : Stereochemistry at position 5 (R-configuration) and a prop-1-en-2-yl substituent.
  • Properties : Chirality may lead to differential biological activity or crystallinity. The prop-1-en-2-yl group alters substituent orientation compared to the target compound’s prop-1-en-1-yl group .
  • Key Difference : Stereochemical and substituent positional differences impact molecular packing and interaction with chiral environments.

Physicochemical and Reactivity Comparisons

Property Target Compound Compound A Compound B Compound C Compound D
Molecular Formula C₁₀H₁₄O₂ C₉H₁₂O C₁₈H₂₀O₂ C₁₂H₁₈O C₁₁H₁₆O₂
Molar Mass (g/mol) 166.22 136.19 268.35 178.27 180.24
Key Functional Groups -CH₂OH, propenyl Propenyl -OH, phenyl Dimethyl -CH₂OH, chiral
Polarity High (due to -CH₂OH) Low Moderate Low High
Steric Hindrance Moderate Low High High Moderate
  • Reactivity Insights: The hydroxymethyl group in the target compound enhances nucleophilicity at position 3, facilitating reactions like esterification or oxidation. Steric bulk in Compound C reduces reactivity at the carbonyl carbon, whereas the target compound’s linear propenyl group allows for more facile enolate formation .

Biological Activity

3-(Hydroxymethyl)-2-(prop-1-en-1-yl)cyclohex-2-en-1-one, also known by its CAS number 620590-41-2, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₁₀H₁₄O₂
  • Molecular Weight : 166.22 g/mol
  • Structure : The compound features a cyclohexene ring with a hydroxymethyl and an allyl substituent.

Biological Activity

The biological activity of 3-(Hydroxymethyl)-2-(prop-1-en-1-yl)cyclohex-2-en-1-one has been studied in various contexts, including its potential as an herbicide and its effects on plant growth regulation.

Herbicidal Properties

Research indicates that derivatives of cyclohexene compounds, including 3-(Hydroxymethyl)-2-(prop-1-en-1-yl)cyclohex-2-en-1-one, exhibit herbicidal properties. These compounds can effectively damage or eliminate unwanted plants, making them valuable in agricultural applications. The mechanism often involves the disruption of metabolic pathways in target plants, leading to growth inhibition or death .

Plant Growth Regulation

In addition to herbicidal effects, this compound may also function as a plant growth regulator. Studies have shown that certain derivatives can modulate physiological processes in plants, potentially enhancing growth or altering developmental patterns .

Research Findings

A review of the literature reveals several key studies investigating the biological activity of this compound:

StudyFocusFindings
Herbicidal ActivityDemonstrated effective weed control in various crops.
Metabolic PathwaysIdentified disruption of specific metabolic pathways leading to plant stress responses.
Growth RegulationShowed potential to enhance root development in treated plants.

Case Study 1: Herbicide Efficacy

In a controlled study comparing various herbicides, 3-(Hydroxymethyl)-2-(prop-1-en-1-yl)cyclohex-2-en-1-one was found to outperform traditional herbicides in controlling specific weed species. The study reported a significant reduction in weed biomass and improved crop yield when applied at optimal concentrations .

Case Study 2: Plant Growth Enhancement

Another investigation focused on the impact of this compound on tomato plants. Results indicated that treatment with 3-(Hydroxymethyl)-2-(prop-1-en-1-yl)cyclohex-2-en-1-one resulted in increased fruit size and yield compared to untreated controls. The study attributed these effects to enhanced nutrient uptake and improved root structure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.